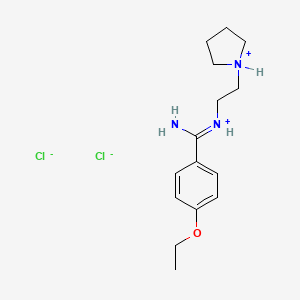
4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate is a chemical compound with the molecular formula C15H25Cl2N3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethoxy group, a pyrrolidinyl group, and a benzamidine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate typically involves multiple steps, starting with the preparation of the benzamidine core. The ethoxy group is introduced through an etherification reaction, while the pyrrolidinyl group is added via a nucleophilic substitution reaction. The final product is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt and then hydrating it to achieve the hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acids are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamide
- 4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine
Uniqueness
4-Ethoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
73688-81-0 |
|---|---|
Molekularformel |
C15H25Cl2N3O |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
[amino-(4-ethoxyphenyl)methylidene]-(2-pyrrolidin-1-ium-1-ylethyl)azanium;dichloride |
InChI |
InChI=1S/C15H23N3O.2ClH/c1-2-19-14-7-5-13(6-8-14)15(16)17-9-12-18-10-3-4-11-18;;/h5-8H,2-4,9-12H2,1H3,(H2,16,17);2*1H |
InChI-Schlüssel |
ZZEAHYPAIIMKTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=[NH+]CC[NH+]2CCCC2)N.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


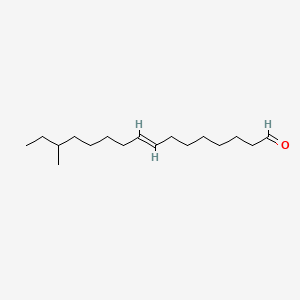
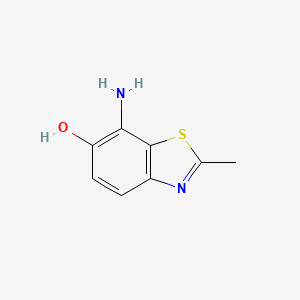
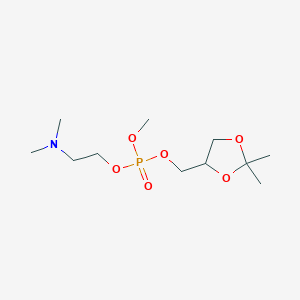
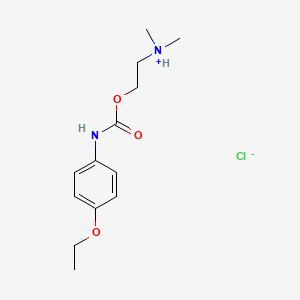
![7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)
![3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13770825.png)
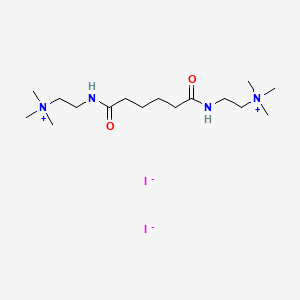

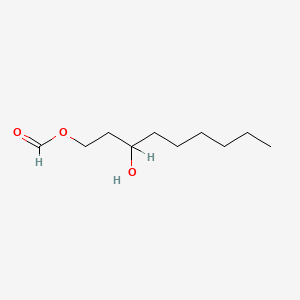
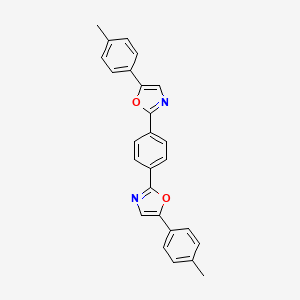
![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)
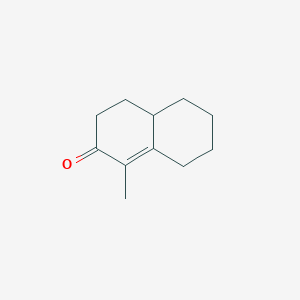

![Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13770888.png)
